The synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)acetic acid typically involves the following steps:
This method is advantageous as it allows for high recovery rates of the catalyst and minimizes product loss during processing .
The molecular structure of 2-(2,2,3,3-tetramethylcyclopropyl)acetic acid features a cyclopropane ring substituted with four methyl groups and a carboxylic acid functional group.
The chemical reactivity of 2-(2,2,3,3-tetramethylcyclopropyl)acetic acid includes:
These reactions are critical for its use in synthesizing various derivatives and biologically active compounds .
The compound is stable under normal conditions but should be kept away from strong oxidizing agents to prevent degradation or unwanted reactions .
The applications of 2-(2,2,3,3-tetramethylcyclopropyl)acetic acid include:
The synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)acetic acid relies on advanced cyclopropanation techniques to construct its sterically congested core. The Corey-Chaykovsky cyclopropanation employs sulfonium ylides to react with α,β-unsaturated carbonyl precursors, achieving the tetramethyl configuration through careful selection of sterically hindered ketone substrates. This method yields the cyclopropane ring with high diastereoselectivity (>90%) when performed at low temperatures (-78°C) in anhydrous tetrahydrofuran [2] [8]. Alternatively, transition metal-catalyzed cyclopropanations using diazo compounds (e.g., 2-diazo-2,3,3-trimethylbutane) in the presence of dirhodium catalysts (e.g., Rh₂(OAc)₄) enable efficient ring closure. Copper(I) complexes with bis(oxazoline) ligands provide moderate enantioselectivity (up to 75% ee) for chiral analogues, though the tetrasubstituted cyclopropane's symmetry limits optical resolution requirements [7].
Post-cyclopropanation, the acetic acid side chain is installed via Arndt-Eistert homologation. This involves converting pre-formed 2,2,3,3-tetramethylcyclopropanecarboxylic acid to its acyl chloride derivative, followed by diazomethane treatment to yield α-diazoketones. Silver-catalyzed Wolff rearrangement in aqueous ammonia affords the homologous carboxylic acid with preserved cyclopropane integrity [8]. Microwave-assisted hydrolysis of tetramethylcyclopropyl acetonitrile precursors (from nucleophilic substitution of tetramethylcyclopropyl bromide with potassium cyanide) offers a single-step alternative, achieving >95% conversion at 150°C within 30 minutes [2].
Table 1: Comparative Analysis of Synthetic Methods
Method | Key Reagents/Conditions | Yield (%) | Diastereoselectivity | Limitations |
---|---|---|---|---|
Corey-Chaykovsky | Dimethylsulfoxonium methylide, THF, -78°C | 65-75 | >90% syn | Requires anhydrous conditions |
Rhodium-Catalyzed | Rh₂(OAc)₄, Ethyl diazoacetate, 25°C | 80-85 | Moderate | Diazo compound handling hazards |
Arndt-Eistert Chain Extension | SOCl₂, CH₂N₂, Ag₂O, H₂O | 60-70 | N/A | Multi-step, low atom economy |
Nitrile Hydrolysis | KCN, DMSO, 150°C (microwave) | 90-95 | N/A | Requires high-temperature optimization |
The carboxylic acid group of 2-(2,2,3,3-tetramethylcyclopropyl)acetic acid serves as an anchor for diverse derivatization, enabling tailored physicochemical properties. Amidation reactions with primary/secondary amines utilize coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) in dichloromethane, yielding pharmacologically relevant amides. Steric shielding from the tetramethyl groups necessitates prolonged reaction times (24-48 hours) but prevents epimerization at the cyclopropane ring due to its quaternary carbon centers [2] [6]. For example, coupling with 2-aminothiazole derivatives produces analogues investigated as kinase inhibitors, with the rigid cyclopropane enforcing specific side-chain orientations [7].
Esterification via Fischer-Speier methods (acid-catalyzed alcohol condensation) or Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) generates prodrug candidates. Steric hindrance favors methyl/ethyl ester formation (≥85% yield), while bulkier tert-butyl esters require specialized approaches like carboxylate activation with carbonyl diimidazole [6]. Decarboxylative cross-coupling under photoredox catalysis (e.g., [Ir(ppy)₃] catalyst, blue LED) enables direct C-C bond formation, replacing the carboxylate with aryl or heteroaryl groups. This strategy converts the acid into drug-like bioisosteres while maintaining the cyclopropane's conformational restraint [7].
The cyclopropane ring itself undergoes electrophilic functionalization at its methyl groups. Bromination using N-bromosuccinimide (NBS) and benzoyl peroxide generates bromomethyl intermediates for nucleophilic displacement (e.g., with azides, thiols, or amines). Alternatively, selenium dioxide oxidation selectively hydroxymethylates a single methyl group, introducing a versatile handle for further conjugations like etherification or ester formation [6].
Incorporating the 2,2,3,3-tetramethylcyclopropyl moiety into bioactive molecules exploits its high lipophilicity (logP ≈ 3.8) and conformational rigidity to optimize target engagement. In synthetic cannabinoid receptor agonists like UR-144 and XLR-11, this group serves as a sterically hindered bioisostere for traditional naphthoyl systems. X-ray crystallography confirms that the tetramethylcyclopropyl group in UR-144 induces a 30° torsional twist versus JWH-018, repositioning its ketone oxygen for optimal hydrogen bonding with CB₁ receptor residues Lys192 and Ser383 [1] [5].
Pharmacological profiling reveals that tetramethylcyclopropyl-containing analogues exhibit enhanced CB₁ receptor affinity (Ki = 12.3 nM for UR-144 vs. 38.8 nM for Δ⁹-THC) and prolonged half-lives in vivo (t₁/₂ ≈ 4.5 hours in mice) due to resistance to oxidative metabolism. The gem-dimethyl groups shield the cyclopropane ring from cytochrome P450 epoxidation, a primary metabolic pathway for less substituted analogues [1] [5]. Molecular dynamics simulations indicate that the tetramethyl group’s van der Waals volume (≈140 ų) closely mimics substituted phenyl rings while providing superior metabolic stability—urinary metabolite studies in mice show <5% oxidative metabolites versus >30% for naphthoyl counterparts [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1